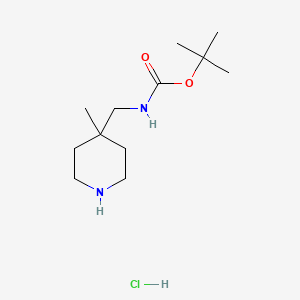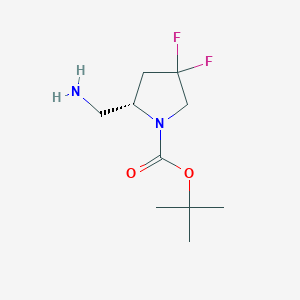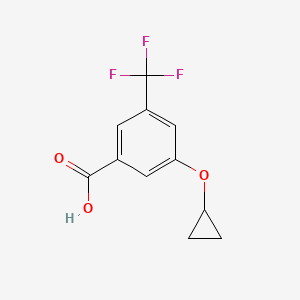
3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid is a chemical compound with the CAS Number: 1588908-99-9 . It has a linear formula of C11H9F3O2 . The compound is solid in physical form and should be stored at room temperature .
Molecular Structure Analysis
The InChI code for 3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid is 1S/C11H9F3O2/c12-11(13,14)9-4-7(6-1-2-6)3-8(5-9)10(15)16/h3-6H,1-2H2,(H,15,16) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid has a molecular weight of 230.19 . It is a solid substance that should be stored at room temperature .Aplicaciones Científicas De Investigación
Liquid Crystalline Phase Formation
- Research by Percec, Johansson, Ungar, and Zhou (1996) discussed the self-assembly of semifluorinated tapered monodendrons into supramolecular columnar dendrimers, exhibiting a hexagonal columnar liquid crystalline phase. The study highlights the significance of fluorination in enhancing the self-assembly ability of these structures, which may have implications for 3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid in similar contexts (Percec et al., 1996).
Cyclopolymerization Catalysts
- Mayershofer, Nuyken, and Buchmeiser (2006) utilized benzoic acid derivatives for synthesizing ruthenium-based mono-, bi-, and trinuclear metathesis catalysts. These catalysts were used in the cyclopolymerization of diynes, a process that could potentially involve 3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid derivatives (Mayershofer et al., 2006).
Photophysical Properties in Lanthanide Compounds
- Sivakumar, Reddy, Cowley, and Vasudevan (2010) explored the use of benzoic acid derivatives in lanthanide coordination compounds to study their influence on photophysical properties. The presence of electron-withdrawing and donating groups significantly affected the luminescence efficiency, suggesting a potential role for 3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid in modifying these properties (Sivakumar et al., 2010).
Catalytic Trifluoromethylation
- Arimori and Shibata (2015) described the catalytic trifluoromethylation of aryl- and vinylboronic acids, a process where trifluoromethyl groups are introduced into compounds, which might include 3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid (Arimori & Shibata, 2015).
Benzoic Acid Metabolism in Bacteria
- Reiner (1971) investigated the metabolism of benzoic acid in bacteria, converting it to catechol. This study could provide insights into the biodegradation or metabolic pathways of similar compounds like 3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid (Reiner, 1971).
Inorganic-Organic Hybrid Frameworks
- Yang et al. (2015) used carboxylic acids to create inorganic-organic hybrid frameworks with metal-hydroxyl clusters. The study's approach to constructing these frameworks may offer insights into similar applications involving 3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid (Yang et al., 2015).
Supramolecular Columns in Polymer Synthesis
- The synthesis and characterization of polymers containing tapered groups, including benzoic acid derivatives, show how these structures form supramolecular columns. This research by Johansson, Percec, Ungar, and Zhou (1996) could guide the use of 3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid in polymer science (Johansson et al., 1996).
Safety And Hazards
Propiedades
IUPAC Name |
3-cyclopropyloxy-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)7-3-6(10(15)16)4-9(5-7)17-8-1-2-8/h3-5,8H,1-2H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERUKOYRUMESOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2-oxaspiro[3.3]heptane](/img/structure/B1378914.png)
![1-Amino-5-Boc-5-aza-spiro[2.4]heptane](/img/structure/B1378915.png)
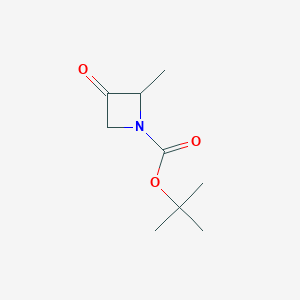
![Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1378922.png)
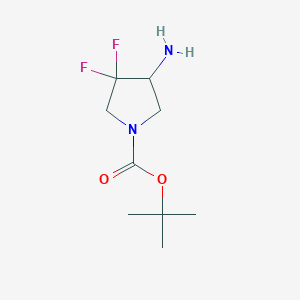
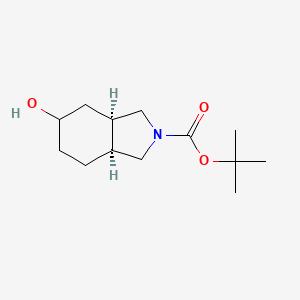
![Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1378926.png)
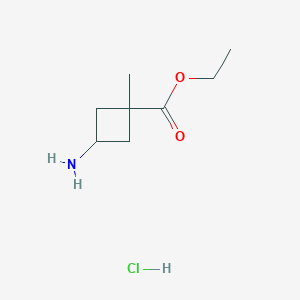
![8-Oxa-2-azaspiro[4.5]decane oxalate](/img/structure/B1378928.png)
![6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1378930.png)
![2-Oxa-6-azaspiro[3.4]octane oxalate](/img/structure/B1378931.png)
![2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B1378933.png)
